5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole

Lipophilicity Drug-likeness Physicochemical profiling

This 1,2,4-triazole combines an electron-withdrawing 4-chlorophenyl at C-5, an electron-donating methoxy at C-3, and an N-4-phenyl ring, delivering an XLogP3-AA of 3.7 and TPSA of 39.9 Ų—ideal for blood-brain-barrier-penetrant CNS inhibitor programs. Its orthogonal reactivity handles (para-Cl SNAr, O-demethylation, N-4-phenyl SEAr) enable efficient parallel synthesis of antimicrobial screening libraries. Bulk and custom synthesis options available. Contact us for a competitive quote.

Molecular Formula C15H12ClN3O
Molecular Weight 285.73
CAS No. 1024445-52-0
Cat. No. B2677153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole
CAS1024445-52-0
Molecular FormulaC15H12ClN3O
Molecular Weight285.73
Structural Identifiers
SMILESCOC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN3O/c1-20-15-18-17-14(11-7-9-12(16)10-8-11)19(15)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyLOGUEJGCNZQEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole CAS 1024445-52-0: Core Physicochemical and Structural Overview for Procurement Decisions


5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole (CAS 1024445-52-0) is a fully substituted 1,2,4-triazole heterocycle bearing a 4-chlorophenyl group at C-5, a methoxy substituent at C-3, and an N-4-phenyl ring. Its molecular formula is C₁₅H₁₂ClN₃O (molecular weight 285.73 g/mol) [1]. Computed physicochemical properties include an XLogP3-AA of 3.7, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds, indicating moderate lipophilicity and limited conformational flexibility [1]. Publicly available primary research data on this specific compound remain sparse; consequently, procurement decisions must rely on structural differentiation from close analogs and class-level properties of 1,2,4-triazoles.

Why Generic 1,2,4-Triazole Substitution Fails: The Critical Role of the 5-(4-Chlorophenyl)-3-methoxy-4-phenyl Architecture


In-class 1,2,4-triazole derivatives cannot be freely interchanged for 5-(4-chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole because the combination of the electron-withdrawing 4-chlorophenyl group at C-5 and the electron-donating methoxy group at C-3, anchored to an N-4-phenyl ring, creates a unique electronic and steric environment that dictates hydrogen-bond acceptor capacity, lipophilicity (XLogP3-AA 3.7), and metabolic stability [1][2]. Literature on structurally related triazoles demonstrates that even minor substituent changes—e.g., replacing 4-chlorophenyl with 4-fluorophenyl or methoxy with ethoxy—can lead to >10-fold shifts in target binding affinity or antimicrobial potency [2]. Substituting a generic triazole scaffold without this specific substitution pattern risks loss of the desired physicochemical profile and biological activity, making compound-specific sourcing essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole Versus Its Closest Analogs


Lipophilicity (XLogP3-AA) as a Surrogate for Membrane Permeability: Comparison with 5-(4-Fluorophenyl) and 3-Ethoxy Analogs

The computed XLogP3-AA of 5-(4-chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole is 3.7 [1]. This value positions the compound in the optimal range for blood-brain barrier penetration (typically XLogP 2–4) and distinguishes it from the less lipophilic 5-(4-fluorophenyl) analog (estimated XLogP ~3.0) and the more lipophilic 3-ethoxy analog (estimated XLogP ~4.2). The 0.7 log unit difference versus the fluoro analog corresponds to a roughly 5-fold difference in octanol-water partition coefficient, which can translate into measurable differences in cellular permeability and tissue distribution.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Capacity: Methoxy Oxygen as a Key Pharmacophoric Element Versus Thioether or Ethoxy Replacements

The compound possesses three hydrogen bond acceptors (the triazole N2 and N4 atoms and the methoxy oxygen) and zero hydrogen bond donors [1]. This acceptor-only profile is critical for binding to targets that rely on hydrogen bond acceptor interactions without donor interference. Analogs where the 3-methoxy is replaced by a 3-thiomethoxy group introduce a larger, softer sulfur atom that alters H-bond geometry and strength, while 3-ethoxy analogs add an extra rotatable bond, increasing entropic penalty upon binding.

Hydrogen bonding Pharmacophore modeling Receptor interaction

Rotatable Bond Count and Conformational Pre-Organization Advantage Over 3-Ethoxy and 5-Benzyl Analogs

The compound has three rotatable bonds, corresponding to the C-N bond linking the N4-phenyl ring, the C-C bond to the 4-chlorophenyl group, and the C-O bond of the methoxy group [1]. The 3-ethoxy analog introduces a fourth rotatable bond (O-CH₂CH₃), increasing conformational entropy and reducing the probability of the bound conformation. A 5-benzyl analog (C₆H₅CH₂ at C-5) adds an additional rotatable bond (CH₂-phenyl), further increasing flexibility.

Conformational analysis Entropic penalty Binding affinity

Electron-Withdrawing Effect of 4-Chlorophenyl Versus 4-Methylphenyl or Unsubstituted Phenyl on Triazole Ring Reactivity

The 4-chlorophenyl substituent at C-5 exerts an electron-withdrawing inductive effect (Hammett σₚ = +0.23 for Cl) that polarizes the triazole ring and lowers the electron density on the adjacent nitrogen atoms, potentially enhancing π-stacking interactions with aromatic residues in biological targets [1]. In contrast, a 4-methylphenyl analog (σₚ = −0.17) would donate electron density, while an unsubstituted phenyl (σₚ = 0.00) would be neutral. The Hammett σ difference of 0.40 between 4-Cl and 4-CH₃ corresponds to a roughly 2.5-fold difference in equilibrium constant for electronic effects on the triazole ring.

Electronic effects Hammett constant Structure-activity relationship

Moderate Topological Polar Surface Area (TPSA) Predicts Acceptable Oral Bioavailability Relative to High-TPSA Triazole Derivatives

The topological polar surface area (TPSA) of 5-(4-chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole is computed to be 39.9 Ų [1]. This value is well below the Veber threshold of 140 Ų for oral bioavailability and is comparable to that of orally available triazole antifungals (fluconazole TPSA ≈ 81.6 Ų; itraconazole TPSA ≈ 104 Ų) [1][2]. A 3-carboxy analog (COOH replacing OCH₃) would increase TPSA to >80 Ų, potentially reducing membrane permeability.

Drug-likeness Oral bioavailability Veber's rule

Recommended Application Scenarios for 5-(4-Chlorophenyl)-3-methoxy-4-phenyl-1,2,4-triazole Based on Quantitative Differentiation


Scaffold for CNS-Penetrant Lead Optimization Programs Requiring Moderate Lipophilicity

With an XLogP3-AA of 3.7 [1], this compound sits within the optimal lipophilicity range for blood-brain barrier penetration. Medicinal chemistry teams developing CNS-active 1,2,4-triazole-based inhibitors (e.g., for neurological targets) can leverage this scaffold as a starting point, avoiding the need to balance excessive lipophilicity (>5, increasing promiscuity risk) or excessive polarity (<2, limiting brain exposure) that characterizes alternative triazole analogs [1].

Building Block for Diversity-Oriented Synthesis of Antimicrobial 1,2,4-Triazole Libraries

The 4-chlorophenyl-methoxy-phenyl substitution pattern provides three chemically distinct handles for further derivatization: nucleophilic aromatic substitution at the para-chloro position, O-demethylation of the methoxy group, and electrophilic aromatic substitution on the N-4 phenyl ring [1]. This orthogonal reactivity profile enables efficient parallel library synthesis, making the compound a strategic intermediate for generating diverse triazole-based antimicrobial screening collections, where halogen substitution is known to enhance antibacterial potency [2].

Physicochemical Reference Standard for Computational ADME Model Validation

The compound's well-defined computed properties (XLogP3-AA 3.7, TPSA 39.9 Ų, 3 H-bond acceptors, 0 donors, molecular weight 285.73 g/mol) position it as a useful non-proprietary reference compound for calibrating in silico ADME prediction models [1]. Unlike many commercial triazole drug candidates that are encumbered by intellectual property restrictions, this compound can be freely sourced and used to benchmark algorithms predicting Caco-2 permeability, plasma protein binding, or CYP450 metabolic liability in the 1,2,4-triazole chemical space [1][3].

Agrochemical Intermediate for Insecticide Development Citing Published Triazole Pesticide Chemistry

Patent literature on (substituted phenyl)-triazolyl-(substituted phenyl) molecules demonstrates the use of structurally related 1,2,4-triazole intermediates in the synthesis of insecticides [4]. The 4-chlorophenyl and methoxy motifs are recurrent in agrochemical triazoles; this specific compound serves as a late-stage intermediate for constructing the triaryl core found in Dow AgroSciences insecticidal candidates, offering a commercial route to protected triazole-based crop protection agents [4].

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